3-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde
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Overview
Description
3-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C12H18O It is a cyclopentane derivative with a unique structure that includes a pent-3-yn-1-yl group and a carbaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde typically involves the reaction of cyclopentane derivatives with appropriate alkynyl and aldehyde precursors. One common method is the alkylation of cyclopentane with pent-3-yn-1-yl halides under basic conditions, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide and oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. Catalytic processes using transition metal catalysts, such as palladium or nickel, can be employed to facilitate the alkylation and oxidation steps. Additionally, continuous flow reactors may be used to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pent-3-yn-1-yl group can undergo nucleophilic substitution reactions, where the alkyne can be converted to other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: 3-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carboxylic acid
Reduction: 3-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-methanol
Substitution: Products depend on the nucleophile used, such as 3-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-amine
Scientific Research Applications
3-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde exerts its effects depends on its chemical structure and functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The pent-3-yn-1-yl group can participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-, (Z)-: A similar compound with a cyclopentenone structure and a pentenyl group.
Cyclopentane, 1-ethyl-3-methyl-: A cyclopentane derivative with ethyl and methyl substituents.
Uniqueness
3-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde is unique due to its combination of a cyclopentane ring, a pent-3-yn-1-yl group, and an aldehyde functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H18O |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-methyl-1-pent-3-ynylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C12H18O/c1-3-4-5-7-12(10-13)8-6-11(2)9-12/h10-11H,5-9H2,1-2H3 |
InChI Key |
DBTXQYWWLIJFSR-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCC1(CCC(C1)C)C=O |
Origin of Product |
United States |
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